

A Technical Guide to the Toxicological Profile of Carbosulfan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbosulfan-d18

Cat. No.: B564637

[Get Quote](#)

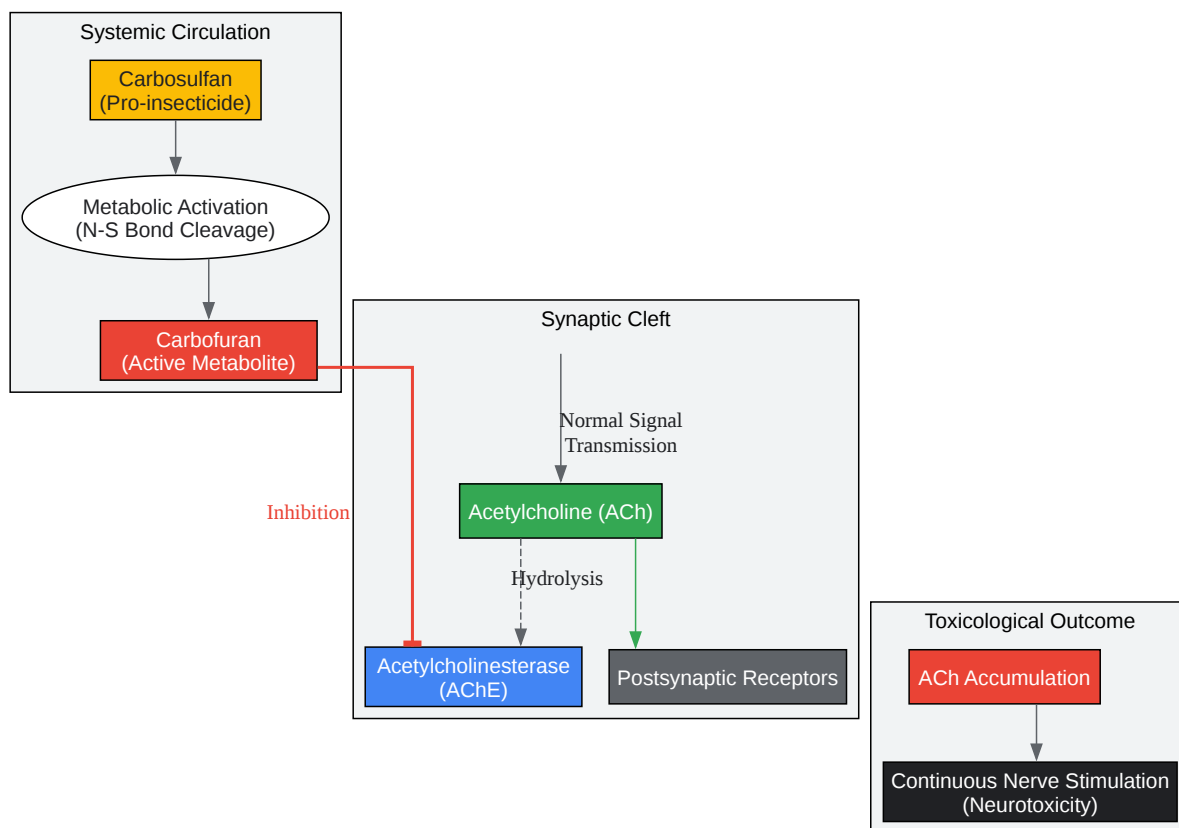
Disclaimer: The following data pertains to the active ingredient Carbosulfan. **Carbosulfan-d18** is a deuterated, isotopically labeled form of Carbosulfan, primarily used as an analytical standard for research and not intended for therapeutic or diagnostic use.[1][2] Toxicological studies are conducted on the parent compound, and the toxicological profile of **Carbosulfan-d18** is considered identical to that of Carbosulfan.

This document provides a comprehensive overview of the toxicological data for Carbosulfan, intended for researchers, scientists, and drug development professionals. The information is compiled from assessments by major regulatory bodies and peer-reviewed studies.

Mechanism of Action

Carbosulfan is a broad-spectrum carbamate insecticide.[3] Its toxicity stems from the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4] Carbosulfan itself is a pro-pesticide, which undergoes metabolic activation in vivo. The primary mechanism involves the cleavage of the nitrogen-sulfur (N-S) bond, which releases its major, more potent metabolite, carbofuran.[5][6]

Carbofuran directly inhibits AChE by carbamylating the active site of the enzyme.[7][8] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous nerve stimulation, causing muscle overstimulation, paralysis, and ultimately, death in target organisms.[8][9]



[Click to download full resolution via product page](#)

Carbosulfan's mechanism via acetylcholinesterase inhibition.

Toxicological Data Summary

The toxicological profile of Carbosulfan has been established through a range of studies assessing its effects following acute, short-term, and long-term exposure.

Carbosulfan is classified as highly toxic when administered orally.[3] Signs of toxicity are consistent with cholinesterase inhibition, including salivation, lacrimation, tremors, and diarrhea.[3][5]

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat (Male & Female)	Oral	90-250 mg/kg bw	[3][10]
LD ₅₀	Rat (Male & Female, in corn oil)	Oral	138 mg/kg bw	[5][11]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg bw	[3][10]
LC ₅₀	Rat	Inhalation (4h)	0.61 mg/L	[3][10]

The primary effect observed in repeated-dose studies is the inhibition of cholinesterase activity.[3] In a long-term study in rats, pathological changes in the eye were also noted at higher doses.[10] Carbosulfan is not considered carcinogenic.[3][10]

Study Duration	Species	NOAEL (No-Observed-Adverse-Effect Level)	Key Effects Observed at Higher Doses	Reference
2-Year	Mouse	2.5 mg/kg bw/day	Reduced body weight, cholinesterase inhibition, spleen weight changes.	[3] [10]
2-Year	Rat	1.0 mg/kg bw/day	Cholinesterase inhibition, pathological eye changes (focal iris atrophy).	[3] [10]
6-Month	Dog	1.3 mg/kg bw/day	Cholinesterase inhibition.	[3] [10]
Acute Neurotoxicity	Rat	0.5 mg/kg bw	Brain cholinesterase inhibition.	[3]

Based on a wide range of in vitro and in vivo tests, Carbosulfan is considered unlikely to be genotoxic or pose a carcinogenic risk to humans.[\[3\]](#)[\[10\]](#)[\[11\]](#) While some studies have noted potential mutagenic effects at high doses, the overall weight of evidence from regulatory evaluations is negative.[\[3\]](#)[\[12\]](#)

Carbosulfan has not been shown to be teratogenic in studies with rats or rabbits.[\[3\]](#) Reproductive and developmental effects were only observed at doses that also caused maternal toxicity.[\[3\]](#)[\[5\]](#)

Study Type	Species	NOAEL (No-Observed-Adverse-Effect Level)	Key Effects Observed at Higher Doses	Reference
Three-Generation Reproduction	Rat	Parental: 1.3 mg/kg bw/day Pup: 1.3 mg/kg bw/day	Decreased body weight (parental); reduced litter size and pup weight (pup).	[3]
Developmental Toxicity	Rat	Maternal: 2 mg/kg bw/day Offspring: 2 mg/kg bw/day	Clinical signs and reduced body weight (maternal); reduced fetal body weight.	[3]
Developmental Toxicity	Rabbit	10 mg/kg bw/day (highest dose tested)	No maternal or offspring toxicity observed.	[3]

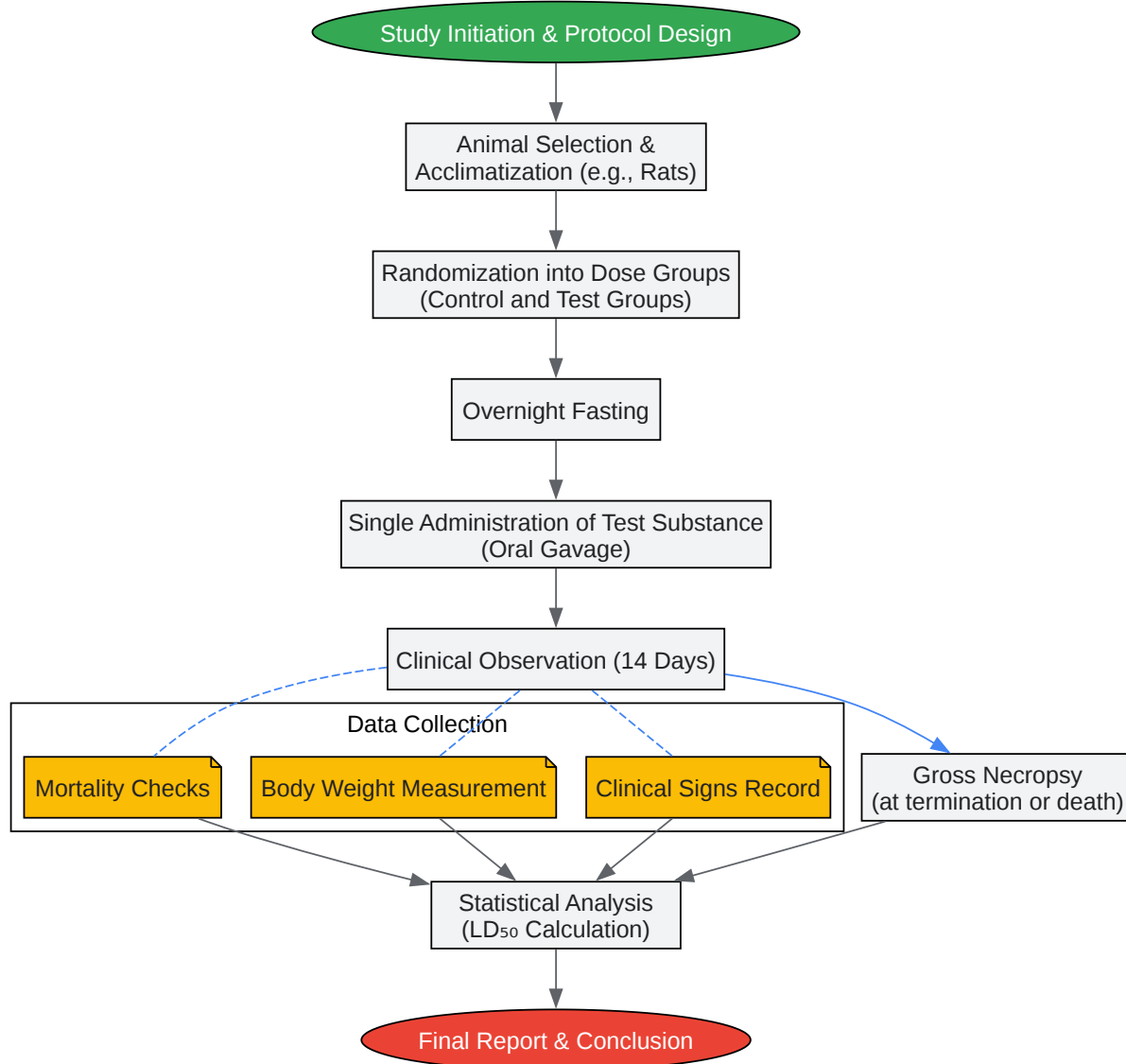
Experimental Protocols

Toxicological evaluations for substances like Carbosulfan follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability.

Acute oral toxicity studies are designed to determine the median lethal dose (LD₅₀) and identify signs of toxicity following a single high-level exposure. The general workflow is as follows:

- **Animal Selection and Acclimatization:** Healthy, young adult laboratory animals (commonly Sprague-Dawley rats) are selected and acclimatized to laboratory conditions.[13]
- **Fasting:** Animals are fasted overnight prior to dosing to promote absorption of the test substance.

- **Dosing:** The test substance is administered in a single dose via oral gavage. A control group receives the vehicle (e.g., corn oil) only.
- **Observation:** Animals are observed for a period of 14 days for clinical signs of toxicity, behavioral changes, body weight changes, and mortality.
- **Necropsy:** All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period to identify any pathological changes.
- **Data Analysis:** Mortality data is analyzed using appropriate statistical methods to calculate the LD₅₀ value.



[Click to download full resolution via product page](#)

Generalized workflow for an acute oral toxicity study.

These long-term studies (e.g., 2 years in rodents) assess the effects of repeated exposure over a significant portion of the animal's lifespan.

- **Dose Selection:** Doses are selected based on results from shorter-term studies, aiming for a high dose that produces minimal toxicity, a low dose with no expected effects, and one or more intermediate doses.
- **Administration:** The test substance is typically mixed into the daily diet and administered to the animals for the duration of the study.
- **In-life Monitoring:** Animals are monitored daily for clinical signs. Body weight and food consumption are measured weekly.^[5] Hematology and clinical chemistry parameters are evaluated at multiple time points.^[5]
- **Pathology:** At the end of the study, all animals undergo a full necropsy. Tissues and organs are weighed, and samples are collected for microscopic examination (histopathology).
- **Data Analysis:** Data is analyzed to identify any treatment-related effects on survival, body weight, clinical pathology, organ weights, and tumor incidence to determine a NOAEL.

Absorption, Metabolism, and Excretion

Following oral administration in rats, Carbosulfan is rapidly and almost completely absorbed.^[3] Elimination is also rapid, with 80-90% of the dose excreted in the urine within 48-72 hours.^[3]

The metabolism is complex and occurs via two main pathways:

- **N-S Bond Cleavage:** This "carbofuran pathway" yields carbofuran and dibutylamine.^[6] Carbofuran is then further metabolized through hydrolysis and oxidation to products like 3-hydroxycarbofuran and various phenols.^{[5][6]}
- **Sulfur Oxidation:** This pathway leads to the formation of products like Carbosulfan sulfone.^[5]

The metabolites of the dibutylamine moiety can enter the natural carbon pool in the body.^[3] Repeated dosing may induce metabolic enzymes, leading to a faster rate of excretion.^[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4.3 Carbosulfan (145)/carbofuran (096)(R) [fao.org]
- 4. Carbosulfan (Ref: OMS 3022) [sitem.herts.ac.uk]
- 5. 693. Carbosulfan (Pesticide residues in food: 1984 evaluations) [inchem.org]
- 6. Metabolism of carbosulfan. I. Species differences in the in vitro biotransformation by mammalian hepatic microsomes including human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbosulfan | C₂₀H₃₂N₂O₃S | CID 41384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eagri.org [eagri.org]
- 9. pomais.com [pomais.com]
- 10. apps.who.int [apps.who.int]
- 11. pic.int [pic.int]
- 12. researchgate.net [researchgate.net]
- 13. Sublethal acute toxicity of carbosulfan [2,3-dihydro-2,2-dimethyl-7-benzofuranyl(d i-n-butylaminosulphenyl)(methyl)carbamate] in the rat after intravenous and oral exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Toxicological Profile of Carbosulfan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564637#toxicological-data-for-carbosulfan-d18]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com